N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of acetanilide, where the acetanilide core is substituted with a 2-chloroacetyl group and a 2-methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide typically involves the acylation of 4-aminoacetophenone with 2-chloropropionyl chloride, followed by amidation with 2-methylpropanamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This mechanism is similar to that of other chloroacetamide derivatives, which are known to inhibit enzymes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-chloroacetyl)phenyl]acetamide: Similar structure but lacks the 2-methylpropanamide group.
N-[4-(2-chloroacetyl)phenyl]-2-methylbutanamide: Similar structure with a different alkyl chain.
N-[4-(2-chloroacetyl)phenyl]-2-methylpentanamide: Another derivative with a longer alkyl chain.
Uniqueness
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is unique due to the presence of both the 2-chloroacetyl and 2-methylpropanamide groups, which confer specific chemical and biological properties. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(2)12(16)14-10-5-3-9(4-6-10)11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHFZSYXCYZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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